NL-1

Description

Propriétés

IUPAC Name |

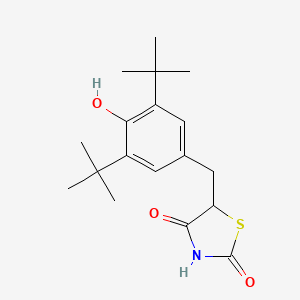

5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3S/c1-17(2,3)11-7-10(8-12(14(11)20)18(4,5)6)9-13-15(21)19-16(22)23-13/h7-8,13,20H,9H2,1-6H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYYSPGKYXWGSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2C(=O)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of NL-1 in Leukemia

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Relapsed and refractory B-cell acute lymphoblastic leukemia (ALL) presents a formidable clinical challenge, often characterized by the emergence of chemoresistant leukemic cells. NL-1, a small molecule ligand of the mitochondrial outer membrane protein mitoNEET, has demonstrated significant antileukemic activity, particularly in drug-resistant models of ALL. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in inhibiting cell viability and migration, and inducing autophagy-dependent cell death. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel cancer therapeutics. We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for key assays, and a visual representation of the signaling pathways involved.

Core Mechanism of Action: Targeting MitoNEET to Induce Autophagic Cell Death

This compound exerts its antileukemic effects primarily by targeting mitoNEET (CISD1), a [2Fe-2S] cluster-containing protein located on the outer mitochondrial membrane.[1] MitoNEET is implicated in regulating mitochondrial function and has been found to be overexpressed in drug-resistant leukemia cell lines.[1] this compound, a derivative of the thiazolidinedione class of compounds, acts as a ligand for mitoNEET, initiating a cascade of events that culminate in cancer cell death.[1]

The principal mechanism of this compound-induced cell death is the activation of the autophagic pathway.[1] Autophagy is a cellular self-degradation process that is typically a survival mechanism under stress. However, in the context of this compound treatment in ALL cells, it appears to be a primary driver of cell death.[1] Inhibition of autophagy has been shown to partially rescue leukemic cells from this compound-induced death, confirming the critical role of this pathway.[1] Furthermore, this compound has been shown to impair the migratory ability of leukemic cells, a crucial factor in the dissemination and persistence of the disease.[1]

Quantitative Efficacy of this compound

The anti-proliferative effects of this compound have been quantified across a panel of human B-cell ALL cell lines. The half-maximal inhibitory concentrations (IC50) highlight its efficacy in both chemosensitive and chemoresistant contexts.

| Cell Line | Description | IC50 (µM) |

| REH | Parental B-cell ALL | 47.35 ± 7.7 |

| REH/Ara-C | Cytarabine (Ara-C)-resistant REH | 56.26 ± 8.8 |

| SEM | B-cell ALL | Data Not Available |

| NALM-6 | B-cell ALL | Data Not Available |

| UCK-B1 | B-cell ALL | Data Not Available |

| KOPN-8 | B-cell ALL | Data Not Available |

| 697 | B-cell ALL | Data Not Available |

| TOM-1 | B-cell ALL | Data Not Available |

| Table 1: In vitro efficacy of this compound in human B-cell ALL cell lines. Data are presented as mean ± standard deviation.[1] |

In a pilot in vivo study using a mouse model of ALL, this compound demonstrated significant antileukemic activity.[1] While detailed quantitative data on tumor burden reduction and survival are not extensively published, the preliminary results support the potential of this compound in a preclinical setting.[1]

Key Experimental Protocols

For the benefit of researchers seeking to replicate or build upon these findings, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on leukemia cells.

-

Cell Seeding: Seed human B-cell ALL cell lines (e.g., REH, REH/Ara-C) in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (typically a serial dilution from 0 to 100 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Chemotaxis Assay

This assay assesses the effect of this compound on the migratory capacity of leukemia cells.

-

Cell Preparation: Pre-treat ALL cells with 60 µM this compound or vehicle control for a specified period (e.g., 4 hours).

-

Transwell Setup: Use a Transwell insert with a polycarbonate membrane (e.g., 8 µm pore size). Add a chemoattractant (e.g., CXCL12) to the lower chamber.

-

Cell Seeding: Seed the pre-treated ALL cells in the upper chamber of the Transwell insert.

-

Incubation: Incubate for 4-6 hours at 37°C to allow for cell migration.

-

Cell Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with a suitable stain (e.g., crystal violet).

-

Quantification: Count the number of migrated cells in several microscopic fields.

Western Blot for Autophagy Markers

This protocol is used to detect the expression of key autophagy-related proteins.

-

Cell Lysis: Treat ALL cells with 60 µM this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Visualizing the Mechanism: Signaling Pathways and Workflows

To provide a clear visual representation of the processes involved in this compound's mechanism of action, the following diagrams have been generated using the DOT language.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for B-cell acute lymphoblastic leukemia, particularly in the context of drug resistance. Its mechanism of action, centered on the targeting of mitoNEET and the subsequent induction of autophagy-dependent cell death, offers a novel strategy to overcome resistance to conventional chemotherapies. The impairment of leukemic cell migration further underscores its potential to impact disease progression and relapse.

Future research should focus on several key areas. A more detailed elucidation of the signaling cascade linking this compound's interaction with mitoNEET to the activation of the autophagy machinery is warranted. Investigating the potential interplay between this compound-induced autophagy and other cell death pathways, such as apoptosis, could provide a more complete understanding of its cytotoxic effects. Furthermore, comprehensive in vivo studies are necessary to establish the therapeutic window, optimal dosing regimens, and long-term efficacy and safety of this compound. The development of more potent and specific mitoNEET ligands based on the this compound scaffold could also lead to improved therapeutic outcomes. Ultimately, the continued investigation of this compound and the broader targeting of mitochondrial vulnerabilities hold significant promise for the development of next-generation therapies for leukemia.

References

The Function of NL-1: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Novel MitoNEET Ligand with Therapeutic Potential in Oncology and Neurology

Abstract

NL-1 is a small molecule compound identified as a potent and selective ligand for the mitochondrial outer membrane protein, mitoNEET (CISD1).[1] This technical guide provides a comprehensive overview of the function of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its evaluation. This compound has demonstrated significant therapeutic potential as an antileukemic agent, particularly in drug-resistant B-cell acute lymphoblastic leukemia (ALL), and as a neuroprotective agent in models of ischemic stroke.[1][2] Its primary mechanism involves the inhibition of mitoNEET, leading to the induction of autophagy in cancer cells and modulation of mitochondrial function under cellular stress.[1][2][3] This document serves as a resource for researchers, scientists, and drug development professionals interested in the therapeutic application of this compound.

Introduction to this compound

This compound belongs to the thiazolidinedione class of compounds and is a derivative of pioglitazone.[1] Unlike its parent compound, this compound does not activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ) at effective concentrations, indicating a more specific mechanism of action centered on its interaction with mitoNEET.[2] MitoNEET is a [2Fe-2S] cluster-containing protein that plays a crucial role in maintaining mitochondrial homeostasis, and its dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders.[1] By targeting mitoNEET, this compound presents a novel therapeutic strategy for these conditions.

Mechanism of Action

The primary molecular target of this compound is the mitochondrial protein mitoNEET.[4] Docking studies have elucidated the binding interaction, and functional assays have confirmed its inhibitory effect.[4] The downstream consequences of this compound binding to mitoNEET are context-dependent, leading to distinct cellular outcomes in different disease models.

Antileukemic Activity and Autophagy Induction

In the context of B-cell acute lymphoblastic leukemia (ALL), this compound functions as a potent antileukemic agent.[1][3] Its mechanism of action in these cancer cells involves the induction of autophagy, a cellular process of self-digestion that can lead to cell death when activated to a high degree.[1][3] Treatment of ALL cell lines with this compound leads to a concentration-dependent decrease in cell viability.[1] This cytotoxic effect is at least partially dependent on the activation of the autophagic pathway, as co-treatment with an autophagy inhibitor, such as chloroquine, can partially rescue the cells from this compound-induced death.[1]

References

- 1. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mitochondrial mitoNEET ligand this compound is protective in a murine model of transient cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

An In-Depth Technical Guide to the Discovery and Synthesis of NL-1: A Novel MitoNEET Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NL-1 is a novel small molecule inhibitor of mitoNEET, a protein located on the outer mitochondrial membrane implicated in various pathologies, including cancer and neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting mitoNEET. This document details the rational design and synthesis of this compound, its in vitro and in vivo efficacy in preclinical models of acute lymphoblastic leukemia and ischemic stroke, and the molecular pathways it modulates. All quantitative data are summarized in structured tables, and key experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the science underpinning this compound's activity.

Discovery of this compound

This compound was identified through a rational drug design approach targeting the mitoNEET protein. Docking studies utilizing the crystal structure of mitoNEET were instrumental in the design and subsequent synthesis of this novel inhibitor[1]. The primary goal was to develop a ligand with high affinity and specificity for mitoNEET to modulate its function in disease states.

Synthesis of this compound

While a detailed, step-by-step protocol from a primary publication is not publicly available, a gram-scale synthesis of this compound has been reported, employing a Hantzsch ester-mediated reduction as a key step. The general approach to synthesizing thiazolidinedione-based compounds often involves the condensation of a substituted aldehyde with thiazolidine-2,4-dione.

General Synthetic Approach:

The synthesis of this compound, or 5-((4-(carboxymethoxy)phenyl)methyl)thiazolidine-2,4-dione, would likely involve a multi-step process. A plausible synthetic route could start from 4-hydroxybenzaldehyde, which would be subjected to a Knoevenagel condensation with thiazolidine-2,4-dione to form a benzylidene intermediate. This intermediate would then be reduced, for example, using a Hantzsch ester, to yield the saturated thiazolidinedione ring. The final step would involve the alkylation of the phenolic hydroxyl group with an acetate equivalent to introduce the carboxymethoxy moiety.

Below is a logical workflow for the potential synthesis of this compound.

Caption: Logical workflow for the potential synthesis of this compound.

Biological Activity of this compound

This compound has demonstrated significant biological activity in preclinical models of both cancer and neurological disorders. Its primary mechanism of action is the inhibition of mitoNEET, leading to downstream cellular effects.

Antileukemic Activity

This compound has shown potent antileukemic effects in various B-cell acute lymphoblastic leukemia (ALL) cell lines, including those resistant to standard chemotherapeutic agents like cytarabine (Ara-C)[2].

| Cell Line | IC50 (µM)[2] |

| REH | 47.35 |

| REH/Ara-C | 56.26 |

| SUP-B15 | 29.48 |

| TOM-1 | ~60 |

| JM1 | ~60 |

| NALM-1 | ~60 |

| NALM-6 | 94.26 |

| BV-173 | ~60 |

In an in vivo mouse model of ALL, treatment with this compound at a dose of 10 mg/kg administered via intraperitoneal injection daily for five days demonstrated significant antileukemic activity.

Neuroprotective Activity

This compound has also been investigated for its neuroprotective properties in models of ischemic stroke. In a murine model of transient middle cerebral artery occlusion (t-MCAO), this compound treatment (10 mg/kg, i.p.) at the time of reperfusion resulted in a significant reduction in infarct volume and edema[1].

| Parameter | Reduction vs. Vehicle[1] |

| Infarct Volume | 43% |

| Edema | 68% |

Furthermore, this compound was shown to decrease hydrogen peroxide production in neuronal cells (N2A) with an IC50 of 5.95 µM[1].

Mechanism of Action

The primary mechanism through which this compound exerts its therapeutic effects is by inhibiting mitoNEET, which in turn induces mitophagy, the selective degradation of mitochondria by autophagy. This process is crucial for mitochondrial quality control.

The proposed signaling pathway for this compound-induced mitophagy involves the accumulation of PINK1 and Parkin, two key proteins in the mitophagy pathway.

Caption: Signaling pathway of this compound-induced mitophagy.

Experimental Protocols

Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on various cell lines.

Materials:

-

96-well plates

-

Cell lines of interest (e.g., REH, REH/Ara-C)

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8) or similar viability reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Add 10 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

In Vivo Mouse Model of Acute Lymphoblastic Leukemia

Objective: To evaluate the antileukemic efficacy of this compound in vivo.

Materials:

-

Female NSG (NOD scid gamma) mice

-

Human ALL cell line (e.g., REH)

-

This compound solution for injection

-

Phosphate-buffered saline (PBS)

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Inject 1 x 10^6 REH cells intravenously into each mouse.

-

Allow the leukemia to establish for a specified period (e.g., 7 days).

-

Randomly assign mice to treatment and control groups.

-

Administer this compound (10 mg/kg) or vehicle (e.g., 10% DMSO in saline) via intraperitoneal injection daily for 5 consecutive days.

-

Monitor mice for signs of disease progression and survival.

-

At the end of the study, harvest tissues (e.g., bone marrow, spleen) to assess leukemic burden by flow cytometry or other methods.

Mitochondrial Respiration Assay

Objective: To assess the effect of this compound on mitochondrial oxygen consumption.

Materials:

-

Seahorse XF Analyzer or similar instrument

-

Cultured cells (e.g., N2A)

-

This compound solution

-

Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

-

Seed cells in a Seahorse XF culture plate and allow them to adhere.

-

Treat the cells with this compound at the desired concentration for a specified period.

-

Wash the cells and replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).

-

Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

-

Place the culture plate in the Seahorse XF Analyzer and initiate the assay.

-

The instrument will sequentially inject the compounds and measure the oxygen consumption rate (OCR) in real-time.

-

Analyze the data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Conclusion

This compound is a promising mitoNEET inhibitor with demonstrated preclinical efficacy in models of acute lymphoblastic leukemia and ischemic stroke. Its mechanism of action, involving the induction of mitophagy, highlights a novel therapeutic strategy for these diseases. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other mitoNEET-targeting compounds. The availability of a gram-scale synthesis will facilitate more extensive preclinical and potentially clinical investigations. Further studies are warranted to fully elucidate the therapeutic potential of this compound and to optimize its pharmacological properties for clinical translation.

References

NL-1: A Technical Guide to its Biological Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

NL-1 is a small molecule inhibitor of mitoNEET, a 2Fe-2S outer mitochondrial membrane protein.[1][2][3] Emerging research has highlighted its potential as an antileukemic agent, particularly in drug-resistant B-cell acute lymphoblastic leukemia (ALL).[3] This technical guide provides an in-depth overview of the biological targets and signaling pathways of this compound, supported by quantitative data and detailed experimental methodologies.

Core Biological Target: mitoNEET

The primary biological target of this compound is mitoNEET , a protein encoded by the CISD1 gene.[3] MitoNEET is implicated in regulating mitochondrial iron and reactive oxygen species (ROS) homeostasis. By inhibiting mitoNEET, this compound disrupts these critical mitochondrial functions, leading to downstream cellular effects.

Quantitative Data: In Vitro Efficacy of this compound

The anti-leukemic activity of this compound has been quantified across various ALL cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a concentration-dependent decrease in cell viability.

| Cell Line | IC50 (µM) | Reference |

| REH | 47.35 | [1][2] |

| REH/Ara-C | 56.26 | [1][2] |

| SUP-B15 | 29.48 | [1] |

| TOM-1 | ~60 | [1] |

| JM1 | ~60 | [1] |

| NALM-1 | ~60 | [1] |

| NALM-6 | 94.26 | [1] |

| BV-173 | ~60 | [1] |

Binding Affinity: Docking studies have shown that this compound binds to mitoNEET with a Ki of 4.78 for site 1 and 2.77 for site 2.[2] The IC50 for this compound binding in liver mitochondrial suspensions, competing with [3H]-rosiglitazone, is 0.9 µM.[2]

Signaling Pathway: Induction of Autophagy

A key mechanism of action for this compound-mediated cell death in leukemic cells is the activation of the autophagic pathway.[1][3] Treatment with this compound leads to the formation of autophagosomes and subsequent cell death. Inhibition of autophagy has been shown to partially rescue the cytotoxic effects of this compound, confirming the importance of this pathway.[3]

Caption: this compound inhibits mitoNEET, leading to mitochondrial dysfunction and subsequent induction of autophagy-mediated cell death in leukemic cells.

Other Reported Biological Activities

Beyond its effects on leukemia cells, this compound has been investigated in other contexts:

-

Neuroprotection: In a murine model of transient cerebral ischemic stroke, this compound demonstrated protective effects, reducing infarct volume and edema.[4] It was found to decrease hydrogen peroxide production in neuronal cells with an IC50 of 5.95 µM.[4]

-

Kinase Inhibition: A kinase panel screen revealed that this compound can inhibit members of the WNK and PDK/PDHK kinase families at a concentration of 10 µM.[4]

Experimental Protocols

Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on leukemic cell lines.

Methodology:

-

Plate Acute Lymphoblastic Leukemia (ALL) cell lines at a density of 5 x 10^4 cells/well in a 96-well plate.[2]

-

Treat the cells with varying concentrations of this compound (e.g., 10-100 µM) for 72 hours.[1]

-

Quantify the number of viable cells using a Cell Counting Kit-8 (CCK-8) or a similar colorimetric assay.[2]

-

Calculate the IC50 values from the dose-response curves.

Autophagy Assessment

Objective: To determine if this compound induces autophagy in leukemic cells.

Methodology:

-

Treat REH and REH/Ara-C cell lines with this compound (e.g., 60 µM) for 6 hours.[1]

-

Assess the formation of autophagosomes using methods such as:

-

Western Blotting: Analyze the conversion of LC3-I to LC3-II.

-

Fluorescence Microscopy: Observe the localization of GFP-LC3 puncta.

-

Electron Microscopy: Visualize the ultrastructure of autophagic vesicles.

-

-

To confirm the role of autophagy in cell death, co-treat cells with this compound and an autophagy inhibitor (e.g., 3-methyladenine or chloroquine) and measure cell viability.[3]

Chemotaxis Assay

Objective: To evaluate the effect of this compound on the migratory ability of leukemic cells.

Methodology:

-

Use a transwell migration assay system (e.g., Boyden chamber).

-

Place a chemoattractant (e.g., CXCL12) in the lower chamber.

-

Add the this compound-pre-treated cells to the upper chamber.

-

Incubate for a defined period to allow for cell migration through the porous membrane.

-

Quantify the number of migrated cells in the lower chamber.

-

Compare the migration of this compound-treated cells to untreated controls.[1]

Caption: Workflow for assessing the impact of this compound on leukemic cell chemotaxis.

Conclusion

This compound represents a promising therapeutic candidate with a defined mechanism of action targeting mitoNEET and inducing autophagy in cancer cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the potential of this compound and related compounds. Future studies should continue to explore its efficacy in various cancer models and further elucidate the downstream signaling consequences of mitoNEET inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mitochondrial mitoNEET ligand this compound is protective in a murine model of transient cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Impact of NL-1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular effects of NL-1, a small molecule inhibitor of mitoNEET. The information presented herein is curated for professionals in the fields of oncology, cell biology, and drug development, offering a comprehensive resource on the mechanism of action and experimental validation of this compound's therapeutic potential, particularly in the context of cancer.

Quantitative Analysis of this compound Cellular Effects

This compound has demonstrated significant anti-proliferative and cytotoxic effects across a range of cancer cell lines, with a particular focus on B-cell acute lymphoblastic leukemia (ALL), including drug-resistant phenotypes. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Anti-proliferative Activity of this compound in Leukemia Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |

| REH | B-cell Acute Lymphoblastic Leukemia | 47.35 | 72 |

| REH/Ara-C (Cytarabine-resistant) | B-cell Acute Lymphoblastic Leukemia | 56.26 | 72 |

| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | 29.48 | 72 |

| TOM-1 | B-cell Acute Lymphoblastic Leukemia | ~60 | 72 |

| JM1 | B-cell Acute Lymphoblastic Leukemia | ~60 | 72 |

| NALM-1 | B-cell Acute Lymphoblastic Leukemia | ~60 | 72 |

| NALM-6 | B-cell Acute Lymphoblastic Leukemia | 94.26 | 72 |

| BV-173 | B-cell Acute Lymphoblastic Leukemia | ~60 | 72 |

Table 2: In Vivo Anti-leukemic Activity of this compound

| Animal Model | Cancer Model | This compound Dosage and Administration | Outcome |

| Female NSG mice | Human ALL xenograft | 10 mg/kg, daily intraperitoneal injection for 5 days | Demonstrated significant antileukemic activity |

Core Cellular Mechanisms of this compound Action

This compound exerts its anti-cancer effects through two primary, interconnected cellular mechanisms: the induction of autophagy and the inhibition of chemotaxis.

Induction of Autophagy

This compound treatment has been shown to induce autophagy in leukemic cells. This process of cellular self-digestion is a critical component of this compound-mediated cell death. The inhibition of autophagy has been observed to partially rescue cells from this compound-induced cytotoxicity, confirming its role in the compound's mechanism of action.

The proposed signaling pathway for this compound-induced autophagy, specifically mitophagy (the selective degradation of mitochondria), involves the inhibition of mitoNEET, a protein located on the outer mitochondrial membrane. This inhibition leads to mitochondrial dysfunction, which in turn triggers the PINK1-Parkin pathway, a key signaling cascade in the initiation of mitophagy.

Inhibition of Chemotaxis

This compound has been observed to impair the migratory ability of leukemic cells.[1] Pre-treatment with this compound inhibits the chemotaxis of these cells towards various chemoattractants, a crucial process for cancer cell dissemination and survival within the bone marrow niche. This effect is dose-dependent and contributes to the overall anti-leukemic activity of the compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cellular effects of this compound.

Cell Viability Assay

This protocol is used to determine the concentration-dependent effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., REH, REH/Ara-C)

-

Complete culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well microplates

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density in complete culture medium.

-

Allow cells to adhere and stabilize for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the existing medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).

-

Incubate the plates for 72 hours under standard cell culture conditions.

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours until a color change is visible.

-

Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Chemotaxis Assay

This protocol assesses the effect of this compound on the migratory capacity of cancer cells towards a chemoattractant.

Materials:

-

Cancer cell lines

-

Serum-free culture medium

-

Chemoattractant (e.g., specific chemokines or bone marrow stromal cell conditioned medium)

-

This compound

-

Boyden chamber apparatus (or similar transwell inserts with appropriate pore size)

-

Fluorescent dye for cell labeling (e.g., Calcein-AM)

-

Fluorescence plate reader

Procedure:

-

Pre-treat cancer cells with this compound at a desired concentration for a specified duration (e.g., 60 µM for 6 hours).

-

Place the chemoattractant in the lower chamber of the Boyden apparatus.

-

Add the this compound pre-treated cells to the upper chamber (the transwell insert).

-

Incubate the chamber for a period that allows for cell migration (typically a few hours).

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane.

-

Stain the migrated cells on the lower surface of the membrane with a fluorescent dye.

-

Quantify the migrated cells by measuring the fluorescence in a plate reader.

-

Compare the migration of this compound-treated cells to that of untreated control cells.

Autophagy Assay (Western Blot for LC3)

This protocol is used to detect the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.

Materials:

-

Cancer cell lines

-

This compound

-

Cell lysis buffer

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Western blotting apparatus

-

Primary antibody against LC3

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence detection reagent

Procedure:

-

Treat cells with this compound at the desired concentration and for the appropriate time. Include a positive control for autophagy induction (e.g., starvation or rapamycin treatment).

-

Lyse the cells and collect the protein extracts.

-

Quantify the protein concentration of each sample.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against LC3.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Analyze the ratio of LC3-II to LC3-I (or to a loading control like actin) to assess the level of autophagy.

Conclusion

This compound, as a mitoNEET inhibitor, presents a promising therapeutic strategy, particularly for challenging malignancies like drug-resistant B-cell acute lymphoblastic leukemia. Its dual mechanism of inducing autophagic cell death and inhibiting cell migration provides a multi-pronged attack on cancer cell survival and dissemination. The experimental protocols and data presented in this guide offer a solid foundation for further research and development of this compound and other mitoNEET-targeting compounds. Future investigations should continue to delineate the intricate molecular details of the signaling pathways affected by this compound to fully harness its therapeutic potential.

References

The Nexus of Synaptic Adhesion and Neuromodulation: A Technical Guide to the Interaction of Neuroligin-1 with the Endocannabinoid System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroligin-1 (NL-1), a postsynaptic cell adhesion molecule, plays a critical role in the formation, maturation, and function of excitatory synapses. The endocannabinoid (eCB) system, a key modulator of synaptic transmission, operates primarily through retrograde signaling to regulate neurotransmitter release. While a direct physical interaction between this compound and the core enzymatic machinery of the eCB system has not been definitively established in the literature, a growing body of indirect evidence suggests a functional interplay. This technical guide synthesizes current understanding, proposes a hypothetical signaling pathway, and provides detailed experimental protocols to investigate the nuanced relationship between this compound and endocannabinoid signaling. We will explore how this compound, through its role in organizing the postsynaptic density and modulating calcium influx, may influence the on-demand synthesis of endocannabinoids, thereby impacting synaptic plasticity.

Introduction: Bridging Cell Adhesion and Retrograde Signaling

Neuroligin-1 is a cornerstone of excitatory synapse architecture, binding to presynaptic neurexins to mediate trans-synaptic adhesion and signaling.[1][2] Its intracellular domain interacts with key scaffolding proteins like PSD-95, anchoring neurotransmitter receptors and signaling molecules at the postsynaptic density (PSD).[3][4] The endocannabinoid system, comprising cannabinoid receptors (primarily CB1R on presynaptic terminals), endogenous ligands like 2-arachidonoylglycerol (2-AG) and anandamide (AEA), and their synthesizing and degrading enzymes, provides a powerful mechanism for activity-dependent feedback control of synaptic strength.[5]

The synthesis of 2-AG, the most abundant endocannabinoid in the brain, is initiated by neuronal activity that leads to an increase in intracellular calcium and/or the activation of G-protein coupled receptors (GPCRs), such as metabotropic glutamate receptor 5 (mGluR5).[5] This triggers the activation of phospholipase Cβ (PLCβ), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] Subsequently, diacylglycerol lipase α (DAGLα) hydrolyzes DAG to produce 2-AG.[7]

Given that this compound is a critical regulator of NMDA receptor function and synaptic calcium influx, a compelling hypothesis emerges: This compound signaling can modulate the activity-dependent synthesis of endocannabinoids at excitatory synapses. [8][9][10] This guide will delve into the evidence supporting this hypothesis and provide the technical framework to explore it further.

Proposed Signaling Pathway: From this compound to Endocannabinoid Synthesis

Based on the current literature, we propose a hypothetical signaling cascade linking this compound to the production of 2-AG. This pathway highlights the central role of this compound in orchestrating the postsynaptic machinery necessary for endocannabinoid synthesis.

Pathway Description:

-

Synaptic Activity: Glutamate release from the presynaptic terminal activates postsynaptic AMPA and NMDA receptors.

-

This compound Scaffolding: Neuroligin-1, through its interaction with PSD-95, helps to cluster and stabilize NMDA receptors at the synapse.[3][4]

-

Calcium Influx: Activation of NMDA receptors, subsequent to AMPA receptor-mediated depolarization, leads to a significant influx of calcium (Ca²⁺) into the postsynaptic spine.[8][9][10]

-

CaMKII Activation and this compound Modulation: The rise in intracellular Ca²⁺ activates Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which can phosphorylate this compound, potentially modulating its function and downstream signaling.[8][9]

-

mGluR5 Signaling and PLCβ Activation: Concurrent activation of mGluR5, which is organized in a signaling complex by scaffolding proteins like Homer and Shank (known to associate with the PSD-95/NL-1 complex), activates PLCβ.[8]

-

DAG Production: Activated PLCβ hydrolyzes PIP₂ in the postsynaptic membrane to generate DAG.[6]

-

2-AG Synthesis: DAGLα, which may be localized to the postsynaptic density through interactions with scaffolding proteins like Homer, then hydrolyzes DAG to synthesize 2-AG.[7][11]

-

Retrograde Signaling: 2-AG is released from the postsynaptic membrane and travels retrogradely across the synaptic cleft to bind to presynaptic CB1 receptors.

-

Inhibition of Neurotransmitter Release: Activation of CB1 receptors inhibits further glutamate release, thus providing a negative feedback loop to regulate synaptic strength.

Quantitative Data Summary

Direct quantitative data on the interaction between this compound and the endocannabinoid system is currently not available in the literature. The following tables summarize relevant quantitative data from studies on related signaling components, providing a baseline for future investigations.

Table 1: Reported Concentrations of Endocannabinoids in Brain Tissue

| Endocannabinoid | Brain Region | Concentration (pmol/g tissue) | Species | Reference |

| 2-AG | Whole Brain | 5000 - 15000 | Rat/Mouse | [12] |

| Anandamide (AEA) | Whole Brain | 10 - 50 | Rat/Mouse | [12] |

| 2-AG | Hippocampus | ~10000 | Mouse | [12] |

| Anandamide (AEA) | Hippocampus | ~20 | Mouse | [12] |

Table 2: Dissociation Constants (Kd) of Relevant Protein-Protein Interactions

| Interacting Proteins | Kd | Method | Reference |

| Neuroligin-1 / Neurexin-1β | ~1-10 nM | Surface Plasmon Resonance | [13] |

| PSD-95 / Neuroligin-1 | Not reported | Co-IP confirmed | [3][4] |

| Homer / Shank | Not reported | Co-IP confirmed | |

| Homer / mGluR5 | Not reported | Co-IP confirmed | [8] |

Experimental Protocols

To validate the proposed signaling pathway and quantify the interaction between this compound and the endocannabinoid system, a series of experiments are necessary. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Investigate Protein Complexes

This protocol aims to determine if this compound is part of a larger signaling complex that includes components of the endocannabinoid synthesis machinery.

Objective: To test for an interaction between this compound, PSD-95, Homer, Shank, and DAGLα.

Methodology:

-

Cell Culture and Transfection:

-

Culture primary hippocampal neurons from E18 rat embryos.

-

At DIV 7, transfect neurons with constructs expressing tagged versions of the proteins of interest (e.g., HA-NL-1, FLAG-PSD-95, Myc-Homer, V5-DAGLα).

-

-

Lysis:

-

At DIV 14-21, wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, protease and phosphatase inhibitors).

-

-

Immunoprecipitation:

-

Pre-clear the lysate with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an antibody against one of the tagged proteins (e.g., anti-HA antibody for this compound) overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

-

Washing:

-

Wash the beads extensively with lysis buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with antibodies against the other proteins of interest (e.g., anti-FLAG, anti-Myc, anti-V5 antibodies).

-

shRNA-Mediated Knockdown and Rescue of Neuroligin-1

This experiment will assess the functional necessity of this compound for activity-dependent 2-AG synthesis.

Objective: To determine if knockdown of this compound reduces 2-AG production in response to neuronal stimulation, and if this effect can be rescued by re-expression of this compound.

Methodology:

-

Lentiviral Production:

-

Produce lentiviruses carrying shRNA constructs targeting rat Nlgn1 mRNA and a non-targeting control shRNA.

-

Produce a rescue lentivirus expressing a shRNA-resistant form of this compound.

-

-

Neuronal Transduction:

-

Transduce primary hippocampal neurons at DIV 4 with the shRNA lentiviruses.

-

For the rescue group, co-transduce with the shRNA and the rescue construct.

-

-

Stimulation and Sample Collection:

-

At DIV 14, stimulate the neurons with a protocol known to induce 2-AG synthesis (e.g., 50 µM DHPG for 10 minutes, or high-frequency electrical stimulation).

-

Immediately after stimulation, add ice-cold methanol to quench enzymatic activity and collect the cell lysate and supernatant.

-

-

Endocannabinoid Quantification:

-

Perform lipid extraction on the samples.

-

Quantify 2-AG levels using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Validation of Knockdown:

-

In parallel cultures, verify the knockdown of this compound protein levels by Western blotting.

-

Live-Cell Calcium Imaging

This protocol will investigate the impact of this compound on postsynaptic calcium transients that are a prerequisite for 2-AG synthesis.

Objective: To measure and compare the amplitude and duration of NMDA receptor-mediated calcium transients in neurons with normal, reduced, and rescued levels of this compound.

Methodology:

-

Cell Preparation:

-

Culture and transduce primary hippocampal neurons as described in the shRNA protocol (4.2).

-

-

Calcium Indicator Loading:

-

Incubate the neurons with a fluorescent calcium indicator (e.g., Fluo-4 AM) for 30 minutes at 37°C.

-

-

Imaging Setup:

-

Mount the coverslip with the neurons onto a perfusion chamber on an inverted fluorescence microscope equipped for live-cell imaging.

-

-

Stimulation and Imaging:

-

Perfuse the cells with a magnesium-free extracellular solution containing glycine to potentiate NMDA receptor activation.

-

Stimulate the neurons by brief application of NMDA (e.g., 20 µM for 30 seconds).

-

Acquire time-lapse images of Fluo-4 fluorescence before, during, and after stimulation.

-

-

Data Analysis:

-

Measure the change in fluorescence intensity (ΔF/F₀) in individual dendritic spines to quantify the calcium transients.

-

Compare the peak amplitude and decay kinetics of the calcium signals between the different experimental groups.

-

Conclusion and Future Directions

The intersection of synaptic adhesion molecules and neuromodulatory systems represents a frontier in our understanding of synaptic function and plasticity. While direct evidence is still forthcoming, the framework presented in this guide outlines a plausible mechanism by which Neuroligin-1 can influence the endocannabinoid system. The proposed signaling pathway, centered on the role of this compound in organizing the postsynaptic machinery and modulating calcium signaling, provides a testable model for future research.

The experimental protocols detailed herein offer a roadmap for elucidating the molecular details of this interaction. Successful validation of this pathway would not only advance our fundamental knowledge of synaptic biology but also open new avenues for therapeutic intervention in neurological and psychiatric disorders where both this compound and the endocannabinoid system are implicated, such as autism spectrum disorders and Fragile X syndrome. Future studies should also aim to explore the role of other neuroligin isoforms in regulating endocannabinoid signaling at different synapse types and investigate the potential for crosstalk with other neuromodulatory systems. The development of novel molecular tools, such as FRET-based biosensors for DAG and 2-AG, will be invaluable in dissecting the spatiotemporal dynamics of this intricate signaling nexus.

References

- 1. youtube.com [youtube.com]

- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 3. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 4. A Combined Transgenic Proteomic Analysis and Regulated Trafficking of Neuroligin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trans-Synaptic Signaling by Activity-Dependent Cleavage of Neuroligin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phospholipase C - Wikipedia [en.wikipedia.org]

- 7. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Homer 1a Gates the Induction Mechanism for Endocannabinoid-Mediated Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Localization of Diacylglycerol Lipase-α around Postsynaptic Spine Suggests Close Proximity between Production Site of an Endocannabinoid, 2-Arachidonoyl-glycerol, and Presynaptic Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The initiation of synaptic 2-AG mobilization requires both an increased supply of diacylglycerol precursor and increased postsynaptic calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structures of neuroligin-1 and the neuroligin-1/neurexin-1 beta complex reveal specific protein-protein and protein-Ca2+ interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of NL-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NL-1 is a novel small molecule inhibitor of mitoNEET, a [2Fe-2S] redox-sensitive mitochondrial outer membrane protein.[1][2] Emerging research has highlighted the therapeutic potential of this compound in distinct pathological contexts, primarily in the treatment of drug-resistant B-cell acute lymphoblastic leukemia (ALL) and in providing neuroprotection against cerebral ischemia/reperfusion injury.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used to elucidate its activity.

Core Pharmacological Data

Binding Affinity and In Vitro Efficacy

This compound demonstrates direct binding to mitoNEET and exhibits potent cytotoxic effects against a panel of ALL cell lines. Its binding affinity and inhibitory concentrations are summarized below.

| Parameter | Value | Cell Line / System | Citation |

| Binding Affinity (Ki) | |||

| Site 1 | 4.78 µM | Liver Mitochondrial Suspensions | [2] |

| Site 2 | 2.77 µM | Liver Mitochondrial Suspensions | [2] |

| IC50 (Binding) | 0.9 µM | [3H]-rosiglitazone displacement | [2] |

| IC50 (Cell Viability) | |||

| REH | 47.35 µM | Human ALL Cell Line | [1][2] |

| REH/Ara-C (drug-resistant) | 56.26 µM | Human ALL Cell Line | [1][2] |

| SUP-B15 | 29.48 µM | Human ALL Cell Line | [1] |

| TOM-1 | ~60 µM | Human ALL Cell Line | [1] |

| JM1 | ~60 µM | Human ALL Cell Line | [1] |

| NALM-1 | ~60 µM | Human ALL Cell Line | [1] |

| NALM-6 | 94.26 µM | Human ALL Cell Line | [1] |

| BV-173 | ~60 µM | Human ALL Cell Line | [1] |

| IC50 (Oxidative Stress) | 5.95 µM | Neuronal cells (N2A) - H2O2 production | [4] |

In Vivo Efficacy

This compound has demonstrated significant therapeutic effects in preclinical animal models of ALL and ischemic stroke.

| Indication | Animal Model | Dosing Regimen | Key Outcomes | Citation |

| Acute Lymphoblastic Leukemia | NSG mice with TOM-1-luciferase xenograft | 10 mg/kg, i.p., daily for 5 days | Antileukemic activity | [1][5] |

| Ischemic Stroke | Murine t-MCAO model | 10 mg/kg, i.p., at reperfusion | 43% reduction in infarct volume, 68% reduction in edema | [4] |

| Ischemic Stroke | Aged female rats with t-MCAO | 10 mg/kg, i.v., at reperfusion | Markedly improved survival, reduced infarct volume and hemispheric swelling | [3] |

Mechanism of Action

Inhibition of mitoNEET and Induction of Autophagy in Leukemia

This compound exerts its antileukemic effects by directly inhibiting mitoNEET, leading to the activation of the autophagic pathway.[1] This programmed cell death is crucial for its efficacy in drug-resistant ALL cells. The proposed signaling cascade is illustrated below.

Caption: this compound induced autophagy signaling pathway in leukemic cells.

Neuroprotection in Ischemia/Reperfusion Injury

In the context of ischemic stroke, this compound's inhibition of mitoNEET is neuroprotective. By modulating mitochondrial function, this compound reduces oxidative stress and cell death in neuronal tissues following reperfusion.

Experimental Protocols

[3H]-Rosiglitazone Displacement Binding Assay

This assay is employed to determine the binding affinity of this compound to its molecular target, mitoNEET.

Caption: Workflow for the [3H]-rosiglitazone displacement binding assay.

Methodology:

-

Preparation of Reagents: Recombinant human mitoNEET is prepared and purified. A stock solution of [3H]-rosiglitazone is diluted to a working concentration. Serial dilutions of this compound are prepared.

-

Incubation: In a multi-well plate, a fixed concentration of recombinant mitoNEET and [3H]-rosiglitazone are incubated with varying concentrations of this compound.

-

Separation: The reaction mixture is filtered through a membrane that retains the protein-ligand complexes, separating them from the unbound radioligand.

-

Quantification: The radioactivity of the filters is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of this compound. The IC50 value is determined from the resulting dose-response curve, and the Ki value is calculated using the Cheng-Prusoff equation.[2]

Cell Viability Assay

The cytotoxic effect of this compound on ALL cell lines is determined using a Cell Counting Kit-8 (CCK-8) assay.

Methodology:

-

Cell Seeding: ALL cell lines (e.g., REH, REH/Ara-C) are seeded in 96-well plates at a density of 5 x 10^4 cells/well.[2]

-

Treatment: Cells are treated with a range of concentrations of this compound (e.g., 10-100 µM) for 72 hours.[1]

-

CCK-8 Addition: CCK-8 reagent is added to each well and incubated for a specified period.

-

Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.

In Vivo Mouse Model of Acute Lymphoblastic Leukemia

The antileukemic activity of this compound in vivo is assessed using a xenograft mouse model.

Methodology:

-

Animal Model: Female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice are used.[1]

-

Cell Inoculation: TOM-1 cells expressing luciferase are injected intravenously into the mice.[1]

-

Treatment: Once leukemia is established, mice are treated with this compound (10 mg/kg) or vehicle control via intraperitoneal injection daily for 5 days.[5]

-

Monitoring: Tumor burden is monitored by bioluminescence imaging.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tissues can be collected for further analysis.

Seahorse XF Mito Stress Test

The effect of this compound on mitochondrial respiration is evaluated using the Seahorse XF Analyzer.

Caption: Experimental workflow for the Seahorse XF Mito Stress Test.

Methodology:

-

Cell Culture: Cells are seeded in a Seahorse XF cell culture microplate.

-

Treatment: Cells are treated with this compound or vehicle control for a specified duration.

-

Assay Setup: The sensor cartridge is loaded with sequential injectors containing oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

Measurement: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) in real-time before and after the injection of each compound.

-

Data Analysis: Key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, are calculated from the OCR data.

Conclusion

This compound is a promising pharmacological agent with a well-defined mechanism of action targeting mitoNEET. Its demonstrated efficacy in preclinical models of acute lymphoblastic leukemia and ischemic stroke warrants further investigation and development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.

References

Part 1: The Role of the mitoNEET Ligand NL-1 in Mitochondrial Metabolism

An In-depth Technical Guide on the Role of NL-1 and NLRX1 in Mitochondrial Metabolism

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The user query specified "this compound," for which there is literature pertaining to a mitoNEET ligand. However, the broader topic of mitochondrial metabolism and signaling pathways is more extensively covered for "NLRX1," a mitochondrial-localized NLR family member. It is possible that "this compound" was a typographical error for "NLRX1." This guide will therefore present the available technical information for both molecules to ensure comprehensive coverage.

The small molecule this compound is a ligand for the mitochondrial protein mitoNEET (also known as CISD1), an iron-sulfur protein that plays a role in regulating mitochondrial bioenergetics.[1] this compound has been investigated for its protective effects in models of ischemic stroke, where it appears to modulate mitochondrial function to reduce reperfusion injury.[1][2]

Quantitative Data on this compound's Effects

The following table summarizes the observed quantitative effects of this compound on mitochondrial parameters in neuronal cells (N2a).

| Parameter | Treatment | Effect | Reference |

| Mitochondrial Respiration (OCR) | |||

| Basal Respiration | 24-hour, 10 µM this compound | Significantly improved | [1] |

| Maximal Respiration | 3-hour & 24-hour, 10 µM this compound | Significantly increased | [1] |

| Spare Respiratory Capacity | 3-hour & 24-hour, 10 µM this compound | Significantly increased | [1] |

| Electron Transport Chain (ETC) Complex Activity | |||

| Complex I (NADH dehydrogenase) | 10 µM this compound on isolated mitochondria | ~33% increase in activity | [1] |

| Complex IV (cytochrome c oxidase) | 10 µM this compound on isolated mitochondria | No significant effect | [1] |

| Mitochondrial Membrane Potential | 10 µM this compound in N2A cells | Significantly increased | [1] |

| Reactive Oxygen Species (ROS) Production | |||

| Hydrogen Peroxide Production | This compound in N2A cells | IC₅₀ of 5.95 µM | [2] |

Experimental Protocols

This protocol outlines the measurement of Oxygen Consumption Rate (OCR) in cultured cells treated with this compound.

-

Cell Culture: Plate N2a neuronal cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with 10 µM this compound or a vehicle control (DMSO) for the desired duration (e.g., 3 hours or 24 hours).

-

Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO₂ incubator.

-

Seahorse XF Analyzer Protocol:

-

Load the sensor cartridge with sequential injection port solutions:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP (uncoupling agent)

-

Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

-

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Place the cell culture plate in the analyzer and initiate the measurement protocol.

-

-

Data Analysis: The Seahorse software calculates OCR at baseline and after each injection. From these measurements, the following parameters are derived:

-

Basal Respiration: Initial OCR minus non-mitochondrial respiration.

-

ATP Production: Decrease in OCR after oligomycin injection.

-

Maximal Respiration: OCR after FCCP injection minus non-mitochondrial respiration.

-

Spare Respiratory Capacity: Maximal respiration minus basal respiration.

-

This spectrophotometric assay measures the activity of Complex I in isolated mitochondria.

-

Mitochondrial Isolation: Isolate mitochondria from cultured cells or tissue using a differential centrifugation kit (e.g., Qproteome Mitochondrial Isolation Kit).[3] Determine the protein concentration of the mitochondrial fraction.

-

Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, NADH, and decylubiquinone (an artificial electron acceptor).

-

Measurement:

-

Add the isolated mitochondria (e.g., 30 µg of protein) to the reaction mixture in a cuvette.[4]

-

Place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[3][5]

-

The rate of decrease in absorbance is proportional to Complex I activity.

-

-

Control: To determine the specific activity of Complex I, perform a parallel measurement in the presence of rotenone, a specific Complex I inhibitor. Subtract the rotenone-insensitive rate from the total rate.

This assay uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to assess mitochondrial membrane potential.

-

Cell Culture and Treatment: Culture N2A cells on a suitable imaging plate (e.g., 96-well black-walled plate) and treat with 10 µM this compound, a vehicle control, or a positive control like ursodeoxycholic acid.[1]

-

Dye Loading: Incubate the cells with a low concentration of TMRM (e.g., 20-100 nM) in experimental buffer for 30 minutes at 37°C.[6] TMRM accumulates in mitochondria in a membrane potential-dependent manner.

-

Imaging:

-

Wash the cells to remove excess dye.

-

Acquire fluorescence images using a fluorescence microscope or a plate reader.

-

-

Data Analysis: Quantify the mean fluorescence intensity per cell or per well. An increase in TMRM fluorescence intensity indicates hyperpolarization (increased membrane potential).

Signaling Pathways and Mechanisms

The following diagram illustrates the proposed mechanism of action for this compound on the mitochondrial electron transport chain.

Part 2: The Role of NLRX1 in Mitochondrial Metabolism

NLRX1 is a unique member of the NOD-like receptor (NLR) family due to its localization within the mitochondrial matrix.[7][8] It is implicated in a variety of mitochondrial processes, including the regulation of reactive oxygen species (ROS) production, apoptosis, and mitophagy, thereby linking mitochondrial function to innate immunity.[8][9]

Key Functions of NLRX1 in Mitochondria

-

ROS Generation: NLRX1 can potentiate the production of ROS, which in turn amplifies signaling pathways such as NF-κB and JNK.[9] However, in other contexts, such as ischemia-reperfusion injury, loss of NLRX1 leads to increased ROS and apoptosis, suggesting a regulatory and context-dependent role.[7]

-

Apoptosis Regulation: NLRX1 is involved in controlling cell death by affecting the susceptibility of cells to apoptosis.[7]

-

Mitophagy and Protein Import: Recent evidence suggests a key role for NLRX1 in sensing mitochondrial protein import stress (MPIS).[8][10][11] When protein import is inefficient, NLRX1 can trigger mitophagy, the selective degradation of mitochondria, to maintain cellular homeostasis.[10][11] This process may involve cooperation with the ER protein RRBP1.[10][11]

-

Innate Immunity: By modulating ROS and interacting with signaling adaptors like MAVS, NLRX1 links mitochondrial metabolism to the innate immune response against viral infections.[12]

Experimental Protocols

-

Cell Harvesting: Collect cells by centrifugation after trypsinization.

-

Homogenization: Resuspend the cell pellet in an isotonic mitochondrial isolation buffer. Homogenize the cells using a Dounce homogenizer or a similar method to disrupt the plasma membrane while leaving mitochondria intact.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes to pellet the mitochondria.

-

Wash the mitochondrial pellet with isolation buffer.

-

-

Protein Analysis: The isolated mitochondrial fraction can be used for Western blotting to detect NLRX1 and other mitochondrial proteins like Hsp60 (a matrix marker).[9]

-

Cell Preparation: Plate cells in a 96-well plate and subject them to the desired experimental conditions (e.g., stimulation with TNF-α or viral components).

-

Probe Loading: Incubate cells with a ROS-sensitive fluorescent probe, such as DCFDA (2',7'-dichlorofluorescin diacetate), according to the manufacturer's instructions.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. An increase in fluorescence corresponds to higher levels of intracellular ROS.

Signaling Pathways and Workflows

The following diagrams illustrate the signaling pathways involving NLRX1 and a general workflow for studying its function.

References

- 1. The mitochondrial mitoNEET ligand this compound is protective in a murine model of transient cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Mitochondrial mitoNEET Ligand this compound Is Protective in a Murine Model of Transient Cerebral Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondrial complex activity assays [protocols.io]

- 4. Mitochondrial Complex 1 Activity Measured by Spectrophotometry Is Reduced across All Brain Regions in Ageing and More Specifically in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NLRX1 dampens oxidative stress and apoptosis in tissue injury via control of mitochondrial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NLRX1: Versatile functions of a mitochondrial NLR protein that controls mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. embopress.org [embopress.org]

- 10. researchgate.net [researchgate.net]

- 11. Mitochondria-ER cooperation: NLRX1 detects mitochondrial protein import stress and promotes mitophagy through the ER protein RRBP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NLRX1: Versatile functions of a mitochondrial NLR protein that controls mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Studying Neuroligin-1 (NL-1) in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: Neuroligin-1 (NL-1), encoded by the NLGN1 gene, is a postsynaptic cell adhesion molecule crucial for the formation and function of excitatory synapses.[1][2] It plays a significant role in synaptic plasticity and has been implicated in various neurodevelopmental and neurodegenerative disorders, making it a key target for therapeutic research.[3] These application notes provide detailed protocols for culturing cells to study this compound function, including methods for protein expression analysis, visualization of synaptic connections, and quantification of synaptic changes.

I. Quantitative Data Summary

The following tables summarize typical quantitative data obtained from experiments investigating this compound function.

Table 1: Analysis of this compound Expression Levels

| Experimental Condition | Method | Target Protein | Relative Expression Level (Fold Change) |

| Control Neurons | Western Blot | This compound | 1.0 |

| This compound Overexpression | Western Blot | This compound | 2.5 ± 0.3 |

| This compound Knockdown (shRNA) | Western Blot | This compound | 0.2 ± 0.05 |

| Control (WT mice) | Western Blot | This compound in brain lysate | 1.0 |

| Alzheimer's Disease Model (APP/PS1 mice) | Western Blot | This compound in brain lysate | 0.6 ± 0.1 |

Table 2: Quantification of Synapse Density

| Cell Type / Condition | Assay | Marker | Synapse Density (puncta per 10 µm dendrite) |

| Hippocampal Neurons (Control) | Immunocytochemistry | PSD-95 / Synapsin-1 | 8 ± 1.2 |

| Hippocampal Neurons (this compound Overexpression) | Immunocytochemistry | PSD-95 / Synapsin-1 | 15 ± 2.1 |

| Co-culture: Neurons + HEK293 (Control) | Immunocytochemistry | VGLUT1 | 3 ± 0.8 |

| Co-culture: Neurons + HEK293 (Expressing this compound) | Immunocytochemistry | VGLUT1 | 9 ± 1.5 |

II. Signaling Pathway and Experimental Workflow Diagrams

Neuroligin-1 Signaling Pathway in Synaptogenesis

Caption: Neuroligin-1 binds to presynaptic neurexins, leading to the recruitment of PSD-95 and clustering of glutamate receptors at the postsynaptic density, which is critical for synaptic transmission and plasticity.

Experimental Workflow for Studying this compound Function

Caption: A general workflow for investigating Neuroligin-1 function, from cell culture and genetic manipulation to functional assays and data analysis.

III. Experimental Protocols

Protocol 1: General Mammalian Cell Culture for this compound Studies

This protocol outlines basic procedures for maintaining adherent cell lines (e.g., HEK293T, SH-SY5Y) often used for this compound overexpression or knockdown studies.

Materials:

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

0.25% Trypsin-EDTA

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO2)

-

Laminar flow hood

Procedure:

-

Thawing Cells:

-

Rapidly thaw a cryovial of cells in a 37°C water bath.[4]

-

Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 150 x g for 5 minutes.[4]

-

Discard the supernatant and resuspend the cell pellet in fresh growth medium.

-

Plate the cells in a new culture flask and incubate.

-

-

Subculturing (Passaging):

-

When cells reach 80-90% confluency, aspirate the medium.[5]

-

Wash the cell monolayer with PBS.

-

Add a minimal volume of 0.25% Trypsin-EDTA to cover the cells and incubate for 2-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding complete growth medium.

-

Collect the cell suspension and centrifuge at 150 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density (e.g., 1:5 or 1:10 split).[6]

-

Protocol 2: Immunocytochemistry for Visualization of this compound and Synapses

This protocol is for the fluorescent labeling of this compound and synaptic markers in cultured neurons.

Materials:

-

Primary antibodies (e.g., anti-NL-1, anti-PSD-95, anti-Synapsin-1)

-

Fluorescently-labeled secondary antibodies

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS (for permeabilization)

-

Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)

-

Mounting medium with DAPI

Procedure:

-

Cell Fixation:

-

Culture neurons on coverslips.

-

Gently aspirate the culture medium and wash twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding with blocking solution for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate with primary antibodies diluted in blocking solution overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently-labeled secondary antibodies diluted in blocking solution for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using mounting medium with DAPI.

-

Image using a fluorescence or confocal microscope.

-

Protocol 3: Co-culture Assay for Synapse Formation

This assay is used to assess the synaptogenic activity of this compound by co-culturing non-neuronal cells expressing this compound with primary neurons.[7]

Materials:

-

Primary neuronal culture (e.g., hippocampal or cortical neurons)

-

HEK293T cells

-

This compound expression vector

-

Transfection reagent

-

Culture media for neurons and HEK293T cells

Procedure:

-

Transfection of HEK293T Cells:

-

Plate HEK293T cells to be 70-80% confluent on the day of transfection.

-

Transfect the cells with the this compound expression vector or a control vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow 24-48 hours for protein expression.

-

-

Co-culture:

-

Trypsinize and collect the transfected HEK293T cells.

-

Plate the transfected HEK293T cells onto established primary neuronal cultures (e.g., at DIV 7-10).

-

Allow the co-culture to incubate for 24-72 hours.

-

-

Analysis:

-

Fix and perform immunocytochemistry as described in Protocol 2, using antibodies against a presynaptic marker (e.g., Synapsin-1 or VGLUT1) to visualize the accumulation of presynaptic terminals on the surface of the this compound-expressing HEK293T cells.

-

Quantify the number and intensity of synaptic puncta on the surface of transfected cells compared to control cells. An increase in presynaptic marker clustering indicates the synaptogenic activity of this compound.[7]

-

References

- 1. Synaptic Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroligin 1 is a postsynaptic cell-adhesion molecule of excitatory synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroligin-1 in brain and CSF of neurodegenerative disorders: investigation for synaptic biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell culture protocols | Culture Collections [culturecollections.org.uk]

- 5. Cell Culture Basics: Equipment, Fundamentals and Protocols | Technology Networks [technologynetworks.com]

- 6. assaygenie.com [assaygenie.com]

- 7. [Role of cell adhesion molecules Necl1 in synaptogenesis in primary cultured rat neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of NL-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo use of NL-1, a potent mitoNEET inhibitor. The primary applications highlighted are in preclinical models of acute lymphoblastic leukemia (ALL) and ischemic stroke. The protocols are intended to provide a comprehensive guide for researchers, from the preparation of this compound for in vivo administration to the execution of animal models and endpoint analysis.

Introduction to this compound